molecular formula C6H5F2NO3S B13561373 3-Fluoro-5-methoxypyridine-4-sulfonylfluoride

3-Fluoro-5-methoxypyridine-4-sulfonylfluoride

Cat. No.: B13561373
M. Wt: 209.17 g/mol
InChI Key: RXOGOACMCSPLTE-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxypyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C6H5F2NO3S and a molecular weight of 209.17 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonyl fluoride group attached to a pyridine ring. It is primarily used in research and development settings.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methoxypyridine-4-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving 3-fluoro-5-methoxypyridine-4-sulfonyl fluoride include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms .

Scientific Research Applications

3-Fluoro-5-methoxypyridine-4-sulfonyl fluoride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-5-methoxypyridine-4-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-methoxypyridine-4-sulfonamide
  • 3-Fluoro-5-methoxypyridine-4-sulfonic acid
  • 3-Fluoro-5-methoxypyridine-4-sulfonyl chloride

Uniqueness

Compared to similar compounds, 3-fluoro-5-methoxypyridine-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in research applications where specific interactions with enzymes and proteins are studied .

Properties

Molecular Formula

C6H5F2NO3S

Molecular Weight

209.17 g/mol

IUPAC Name

3-fluoro-5-methoxypyridine-4-sulfonyl fluoride

InChI

InChI=1S/C6H5F2NO3S/c1-12-5-3-9-2-4(7)6(5)13(8,10)11/h2-3H,1H3

InChI Key

RXOGOACMCSPLTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1S(=O)(=O)F)F

Origin of Product

United States

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